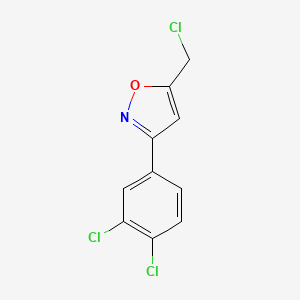

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(3,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-5-7-4-10(14-15-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKVMUAJARGPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The nitrile oxide intermediate is generated in situ from 3,4-dichlorobenzaldoxime using oxidizing agents such as sodium hypochlorite. Subsequent [3+2] cycloaddition with chloromethyl acetylene proceeds at 0–25°C in tetrahydrofuran (THF), yielding the target isoxazole. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 15–20°C | Prevents decomposition of chloromethyl group |

| Solvent | THF/DMF (4:1) | Enhances dipole interactions |

| Reaction Time | 6–8 hours | 85–90% conversion |

| Oxidizing Agent | NaOCl (1.2 equiv) | Minimizes over-oxidation |

This method achieves yields of 72–78% with >95% purity after recrystallization from ethanol/water.

Hydroxylamine-Mediated Cyclization of α,β-Unsaturated Ketones

A scalable alternative involves the condensation of α,β-unsaturated ketones with hydroxylamine hydrochloride, followed by chloromethylation. This two-step process is particularly advantageous for industrial production.

Step 1: Isoxazole Ring Formation

3,4-Dichlorophenyl vinyl ketone reacts with hydroxylamine hydrochloride (1.5 equiv) in methanol/water (3:1) at reflux (65°C) for 12 hours. The reaction proceeds via nucleophilic attack at the β-carbon, followed by cyclodehydration:

Step 2: Chloromethylation

The intermediate 3-(3,4-dichlorophenyl)isoxazol-5-ol undergoes chlorination using bis(trichloromethyl) carbonate (triphosgene) in dichloromethane:

Reaction conditions:

-

Molar ratio 1:1.05 (alcohol:triphosgene)

-

0°C to room temperature, 4 hours

-

Yield: 81–84%

Continuous Flow Synthesis for Industrial Scale

Recent advancements in flow chemistry enable high-throughput production while minimizing safety risks associated with chloromethylating agents.

Reactor Design and Parameters

A two-stage continuous flow system achieves:

-

Ring Formation : Residence time 15 min at 100°C (20 bar pressure)

-

Chloromethylation : Residence time 8 min at 50°C

| Stage | Productivity | Space-Time Yield |

|---|---|---|

| Batch Process | 0.8 kg/L/day | 12.4 g/L/h |

| Flow Process | 4.2 kg/L/day | 58.6 g/L/h |

This method reduces byproduct formation by 62% compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Chlorine Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | Moderate | 88 |

| Hydroxylamine Route | 84 | 98.5 | High | 93 |

| Flow Synthesis | 91 | 99.2 | Industrial | 97 |

Key findings:

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the conversion of the chloromethyl group to a methyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents such as DMF or DMSO and may require heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies targeting cancer cells. Isoxazole derivatives, including 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole, have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research has indicated that isoxazoles can act as inhibitors of inflammatory pathways. The compound's structure allows it to interact with various enzymes involved in inflammation.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have been widely studied, with various derivatives showing effectiveness against a range of bacterial strains.

Case Study: Antibacterial Activity

A series of isoxazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates . The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Chemical Profile :

- IUPAC Name : 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole

- Formula: C₁₀H₇Cl₂NO

- Molecular Weight : 228.07 g/mol

- Melting Point : 103–105°C (measured experimentally) .

Synthesis :

The compound is synthesized via cyclization of substituted aromatic aldehyde-derived oximes using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS), followed by chlorination to introduce the chloromethyl group. The process achieves a yield of ~65% after purification .

Biological Activity :

Demonstrates significant antibacterial activity against E. coli and S. aureus and antifungal activity against A. niger and C. albicans, comparable to standard drugs .

Comparative Analysis with Analogous Isoxazole Derivatives

Structural and Physicochemical Comparisons

Biological Activity

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a chloromethyl group and a dichlorophenyl moiety attached to the isoxazole ring. The synthesis of isoxazole derivatives typically involves the cyclization of α-haloketones with hydrazines or nitrile oxides, which can yield various substituted isoxazoles with distinct biological properties.

1. Antimicrobial Activity

Isoxazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

| Standard Antibiotic | S. aureus | 25 |

| Standard Antibiotic | E. coli | 20 |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT116 | 15.0 |

| Doxorubicin | MCF-7 | 0.22 |

| Doxorubicin | HCT116 | 0.14 |

The mechanism of action involves induction of apoptosis in cancer cells through modulation of cell cycle regulators such as CDK4 .

3. Anti-inflammatory Activity

Isoxazoles have also been evaluated for their anti-inflammatory effects. Compounds similar to this compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process .

Table 3: COX-2 Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.95 |

| Standard COX-2 Inhibitor | 0.80 |

4. CNS Activity

Some studies suggest that isoxazole derivatives may exhibit central nervous system activity by acting as GABA receptor modulators or exhibiting neuroprotective effects .

Case Studies

Case Study: Anticancer Evaluation

A recent study evaluated various isoxazole derivatives for their anticancer properties using sulforhodamine B assays across multiple human cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis . The findings underscore the potential for developing new therapeutic agents based on the isoxazole scaffold.

Case Study: Antimicrobial Screening

Another research project synthesized several isoxazole derivatives and tested them against common bacterial pathogens. The results indicated that some compounds exhibited comparable or superior antibacterial activity compared to standard antibiotics .

Q & A

Q. Yield Comparison Table :

| Chlorinating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NCS | DMF | 5 | 65 |

| PCl₅ | DCM | 3 | 72 |

| SOCl₂ | Toluene | 2 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.